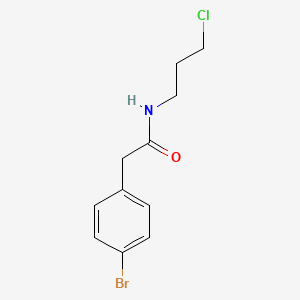![molecular formula C17H26N2O2 B11017097 N-[3-(heptylamino)-3-oxopropyl]benzamide](/img/structure/B11017097.png)
N-[3-(heptylamino)-3-oxopropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(heptylamino)-3-oxopropyl]benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core with a heptylamino group and an oxopropyl chain attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(heptylamino)-3-oxopropyl]benzamide typically involves the following steps:
Formation of the Heptylamino Intermediate: The initial step involves the reaction of heptylamine with an appropriate acylating agent to form the heptylamino intermediate.
Coupling with Benzoyl Chloride: The heptylamino intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
The reaction conditions generally include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like triethylamine are often used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(heptylamino)-3-oxopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
N-[3-(heptylamino)-3-oxopropyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(heptylamino)-3-oxopropyl]benzamide exerts its effects involves its interaction with specific molecular targets. The heptylamino group can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-(heptylamino)benzamide: Similar structure but with a cyclopropyl group instead of an oxopropyl chain.
4-Bromo-N-[3-(cycloheptylamino)-3-oxopropyl]benzamide: Contains a bromine atom on the benzamide ring and a cycloheptylamino group.
Uniqueness
N-[3-(heptylamino)-3-oxopropyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptylamino and oxopropyl groups provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different scientific domains.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[3-(heptylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-4-5-9-13-18-16(20)12-14-19-17(21)15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
UPMPCPYOLXVHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


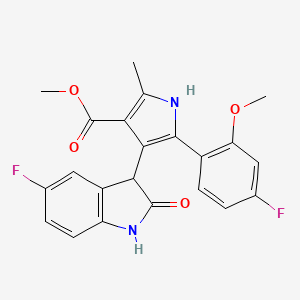
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11017026.png)
![N-(4-fluoro-3-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017036.png)
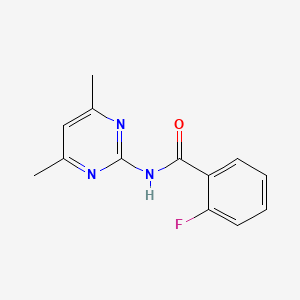
![1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017052.png)
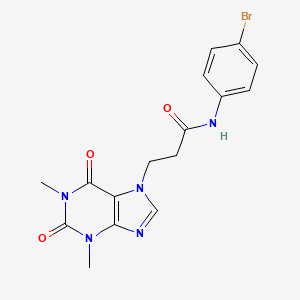
![3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11017070.png)
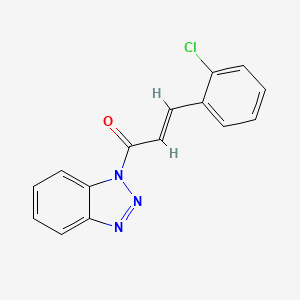
![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017077.png)
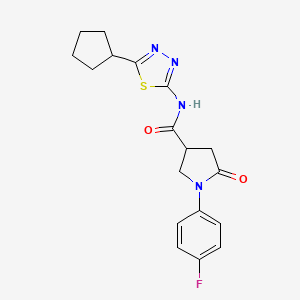
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone](/img/structure/B11017083.png)
![Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11017090.png)
![1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one](/img/structure/B11017105.png)
